molecular formula C13H18BrNO3 B2881378 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide CAS No. 2034586-13-3

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide

Cat. No.: B2881378
CAS No.: 2034586-13-3
M. Wt: 316.195
InChI Key: NURLCTONZAODPU-UHFFFAOYSA-N
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Description

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a 2,3-dimethoxy-2-methylpropyl group attached to the nitrogen atom of the amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 2,3-dimethoxy-2-methylpropylamine. The reaction is carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification of the product using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or recrystallization techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of benzaldehydes or benzoic acids.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide is unique due to the presence of the 2,3-dimethoxy-2-methylpropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.

Properties

IUPAC Name

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(18-3,9-17-2)8-15-12(16)10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURLCTONZAODPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1Br)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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